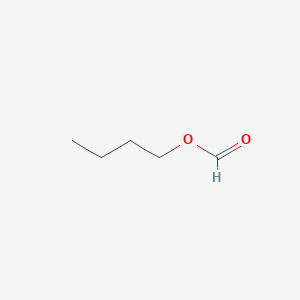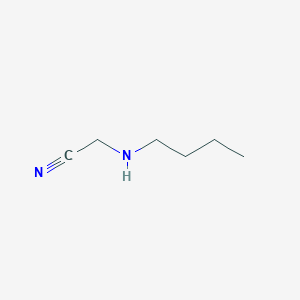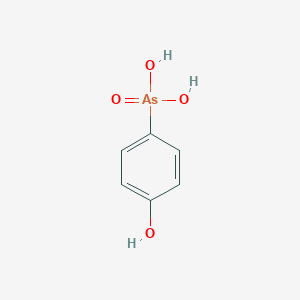
4-羟基苯基胂酸
描述
4-Hydroxyphenylarsonic acid is a type of aromatic arsenic compound that has been used as a feed additive in the poultry and swine industry. It is related to other phenylarsonic compounds such as roxarsone and p-arsanilic acid, which are known for their inhibitory effects on methanogenic microorganisms in the environment .
Synthesis Analysis
The synthesis of 4-hydroxyphenylarsonic acid-related compounds has been explored in various studies. For instance, 3-nitro-4-hydroxyphenylarsonic acid, a valuable feed additive, has been synthesized from 2-nitrophenol with a total recovery of 54%. The synthesis involved protecting the phenol group and reacting with arsenite at 155°C . Although this study does not directly describe the synthesis of 4-hydroxyphenylarsonic acid, it provides insight into the synthetic methods that could be applied to similar compounds.
Molecular Structure Analysis
The molecular structure of 4-hydroxyphenylarsonic acid has been determined through X-ray crystallography. The compound crystallizes in the monoclinic space group with a tetrahedral arrangement around the arsenic atom, which is connected to one carbon and three oxygen atoms. The extensive hydrogen bond system involves every phenolic and arsonic acid group .
Chemical Reactions Analysis
Chemical reactions involving 4-hydroxyphenylarsonic acid derivatives have been observed, such as the conversion of 3-amino-4-hydroxyphenylarsonic acid with smectite to form a soluble azobenzene arsonic acid compound. This reaction is significant as it suggests a mechanism for the formation of new arsenic compounds in natural water systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxyphenylarsonic acid derivatives can be inferred from their molecular structures and reactivity. For example, the X-ray crystal structure of 3-ammonium-4-hydroxyphenylarsonic acid chloride dihydrate reveals a nearly tetrahedral H2AsO3 group and an extensive hydrogen-bonding system, which could influence the solubility and stability of the compound . The inhibitory effects of phenylarsonic compounds on methanogenic microorganisms also highlight their microbial toxicity and potential environmental impact .
科学研究应用
环境修复和降解
已知 4-羟基苯基胂酸及其衍生物用于各种环境和农业应用,但由于其持久性和潜在的污染风险,它们会带来风险。研究重点关注了解这些化合物的降解途径和环境归宿。一项研究探讨了在厌氧条件下微生物降解罗沙酮的电化学刺激,表明了一种从受污染废水中去除砷的潜在解决方案 (Shi 等人,2014 年)。另一项研究重点介绍了罗沙酮等芳香有机砷化合物在 TiO2 悬浮液中的光催化降解,展示了一种修复这些污染物的有效工艺 (Zheng 等人,2014 年)。
吸附特性
有机砷化合物的吸附特性一直是研究的主题,以了解它们在环境系统中的行为。一项关于 4-羟基-3-氨基苯基胂酸在厌氧颗粒污泥上的吸附的研究提供了对吸附过程的机制和影响因素的见解,这对于设计处理和修复策略至关重要 (Li 等人,2015 年)。
对微生物过程的影响
了解有机砷化合物对微生物过程的影响对于评估其环境风险和设计生物修复策略至关重要。一项研究考察了罗沙酮和相关化合物对产甲烷微生物活性的抑制作用,揭示了这些化合物微生物毒性的见解及其潜在的环境影响 (Sierra-Alvarez 等人,2010 年)。
生物技术应用
在生物技术中,了解有机砷化合物的相互作用和转化对于各种应用至关重要。关于由蒙脱石催化的 3-氨基-4-羟基苯基胂酸转化产生的偶氮苯衍生物的质谱鉴定的研究提供了有关天然水系统中新型砷化合物形成的有价值信息,这对生物技术和环境监测具有影响 (Wershaw 等人,2003 年)。
安全和危害
未来方向
Future research could focus on the potential use of 4-Hydroxyphenylarsonic acid in the synthesis of CoFe2O4 particles for the removal of aromatic organoarsenicals from wastewater . Additionally, the study of the crystal structures of 4-Hydroxyphenylarsonic acid could provide further insights into its properties and potential applications .
属性
IUPAC Name |
(4-hydroxyphenyl)arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7AsO4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4,8H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRFURJMCNJVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7AsO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00243359 | |
| Record name | Oxarsanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00243359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals; [Avocado Research MSDS] | |
| Record name | Oxarsanilic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16310 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Oxarsanilic acid | |
CAS RN |
98-14-6 | |
| Record name | (4-Hydroxyphenyl)arsonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxarsanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxarsanilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxarsanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00243359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenylarsonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXARSANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49V552V77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





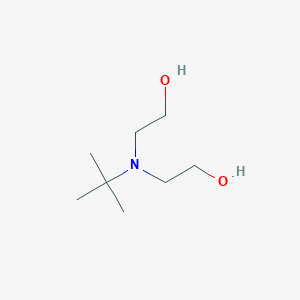


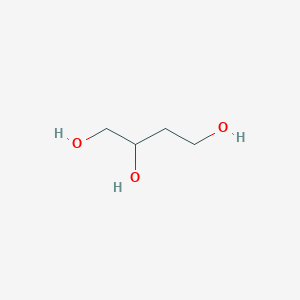
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)



